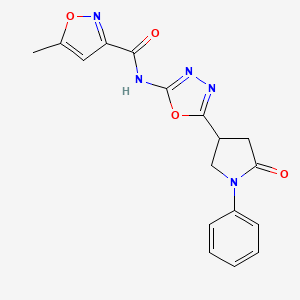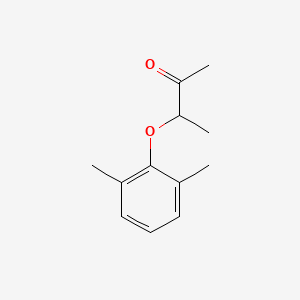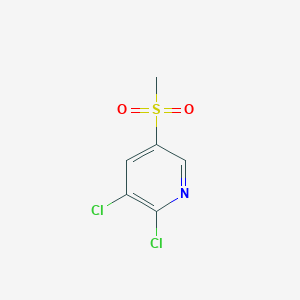![molecular formula C21H21N5O3 B2799932 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1357797-60-4](/img/structure/B2799932.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA and have shown promising results against various cancer cell lines .
Synthesis Analysis
While the exact synthesis of this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized from easily available starting materials like 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a bicyclic structure consisting of a triazole ring fused with a quinoxaline ring . It also has an isopropyl group, a 4-oxo group, and a N-(4-methoxyphenyl)acetamide moiety attached to the core structure.Applications De Recherche Scientifique
AMPA Receptor Modulation and Neurological Studies
Compounds similar to 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide, such as those affecting the AMPA receptor, have been explored for their potential in treating neurological conditions. AMPA receptors, critical for synaptic transmission and plasticity in the brain, are targets for modulating neurological functions and potentially treating disorders like schizophrenia, depression, and epilepsy. Studies involving AMPA receptor modulators, for example, have investigated their effects on cognitive functions and their therapeutic potential in schizophrenia and other neurodegenerative diseases (Marenco et al., 2002).
Metabolic Pathway Insights
Understanding the metabolic pathways of similar compounds can provide valuable information for drug design and the development of therapeutic agents. Research on acetaminophen metabolism, for example, has elucidated how various metabolites are formed, offering insights into drug safety and efficacy. Such studies are essential for identifying potential toxicities and optimizing therapeutic profiles of new compounds (Mrochek et al., 1974).
Phototoxicity and Drug Safety
The study of phototoxicity in fluoroquinolones highlights the importance of evaluating the safety profiles of compounds under specific conditions, such as exposure to sunlight. This research is crucial for understanding the risks associated with drug-induced photosensitivity and for developing safer therapeutic agents. Moxifloxacin, for instance, has been compared to other fluoroquinolones to assess its phototoxic potential, informing guidelines for patient safety during treatment (Man et al., 1999).
Therapeutic Applications in Hyperuricemia and Gout
The application of compounds in treating hyperuricemia and gout by inhibiting specific enzymes involved in uric acid metabolism has been extensively studied. Allopurinol, a well-known xanthine oxidase inhibitor, serves as a model for understanding how similar compounds could be developed to manage conditions related to elevated uric acid levels. This research not only aids in therapeutic agent development but also in understanding the biochemical pathways associated with diseases like gout (Krakoff & Murphy, 1968).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(16-6-4-5-7-17(16)26(19)20)12-18(27)22-14-8-10-15(29-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTQFJZWDLONCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)


![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)
![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)
